N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide

Lipophilicity Drug-likeness ADME

Addressing the need for metabolically stable, 3D fragments with high membrane permeability, this N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide offers a conformationally-restricted scaffold for FBDD campaigns. • Low molecular weight (209.21 g/mol) and XLogP3=2.1 optimize CNS/intracellular target engagement. • Single H-bond donor and CF3 group enhance metabolic stability and target binding specificity. Supplied with reliable purity and global shipping.

Molecular Formula C9H14F3NO
Molecular Weight 209.21 g/mol
Cat. No. B7973015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide
Molecular FormulaC9H14F3NO
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCC(CC1)C(F)(F)F
InChIInChI=1S/C9H14F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyXKHUOOCQWBGRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide Overview


N-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide (CAS: 1552933-41-1) is a synthetic, low-molecular-weight (209.21 g/mol) fluorinated amide [1]. It belongs to the class of cyclohexane carboxamides, characterized by a cyclohexane ring substituted with a trifluoromethyl (-CF3) group at the 4-position and a secondary amide (N-methylcarboxamide) at the 1-position. The -CF3 group enhances lipophilicity (computed XLogP3 = 2.1) and metabolic stability, while the amide moiety provides hydrogen bonding potential, making it a key intermediate or scaffold in the synthesis of bioactive compounds and fragment-based drug discovery libraries [1].

Fluorinated fragment library synthesis; -CF3 cyclohexane core
Metabolic stability studies; trifluoromethyl bioisostere scaffold
Conformationally restricted ligand design; single rotatable bond

Why Generic Substitution Fails


Generic substitution within this compound class is not feasible due to the profound impact of the -CF3 group on conformation, lipophilicity, and electronic properties. The -CF3 group is a strong electron-withdrawing group that alters the pKa of the neighboring amide and stabilizes specific ring conformations, directly influencing target binding [1]. Furthermore, the N-methyl group on the carboxamide is critical for solubility, hydrogen bonding capability (by acting as a donor), and metabolic stability. Replacing it with a hydrogen (des-methyl analog), a larger alkyl group, or a different electron-withdrawing group would fundamentally change the compound's pharmacophore and its interaction with biological targets, necessitating a case-by-case re-evaluation of structure-activity relationships [1].

Target Compound
N-methyl secondary amide
1 hydrogen bond donor
Higher predicted lipophilicity
Cyclohexane chair conformation
Des-methyl Analog
Primary amide
2 hydrogen bond donors
Lower lipophilicity
Similar ring, altered pharmacophore
N-methyl and -CF3 modifications shift HBD, lipophilicity, and binding profile, preventing direct substitution.

Differential Analysis vs. Closest Analogs


Lipophilicity vs. Des-Methyl Analog

The introduction of the N-methyl group significantly increases the compound's predicted lipophilicity compared to its des-methyl analog, 4-(trifluoromethyl)cyclohexane-1-carboxamide. This stark difference in XLogP3 is a primary driver for altered solubility, permeability, and off-target binding, making the two non-interchangeable in medicinal chemistry campaigns. [1] [2]

Lipophilicity (XLogP3)
Class-level inference
Target 2.1
vs
Des-methyl 0.8
Higher lipophilicity may improve membrane permeability, reduce aqueous solubility.
Computed by XLogP3; data to verify experimentally.
Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Capacity

The N-methyl group directly eliminates one hydrogen bond donor (HBD) compared to the primary amide analog. This precise reduction in HBD count is a common medicinal chemistry strategy to improve passive cellular permeability and reduce promiscuous binding. The effect is quantifiable through simple molecular property differences. [1] [2]

H-Bond Donor Count
Class-level inference
Target 1
vs
Des-methyl 2
One fewer donor may enhance passive permeability and reduce promiscuous binding.
Computed by Cactvs; relevant for CNS/oral drug design.
Molecular Recognition Pharmacophore Permeability

Conformational Restriction

The target compound exhibits a lower number of rotatable bonds compared to commonly used flexible linkers or acyclic analogs. This conformational restriction pre-organizes the molecule for binding, potentially reducing the entropic penalty upon complex formation with a target protein. This is a structural advantage over more flexible, acyclic amide building blocks. [1] [2]

Rotatable Bonds
Class-level inference
Target 1
vs
Acyclic analog 3
Rigid scaffold may reduce entropic penalty, favoring higher binding efficiency.
Computed by Cactvs; scaffold pre-organization for fragment-based design.
Conformational Analysis Ligand Pre-organization Entropy

Primary Application Scenarios


Fluorinated Fragment Library Design

The compound's low molecular weight (209.21 g/mol), single hydrogen bond donor, and optimized lipophilicity (XLogP3 = 2.1) make it an advanced fragment for FBDD campaigns [1]. Its unique trifluoromethylated cyclohexane core offers a conformationally-restricted, three-dimensional scaffold that is structurally distinct from planar aromatic fragments. Researchers should choose this compound over its des-methyl analog when the project requires a fragment with higher predicted membrane permeability and a specific HBD profile (1 donor), which is a key requirement for targeting intracellular protein-protein interactions or CNS targets.

Metabolic-Stable Bioisostere Synthesis

The -CF3 group confers significant metabolic stability against oxidative enzymes. This compound serves as a privileged intermediate for introducing a metabolically stable 4-trifluoromethylcyclohexane moiety into lead molecules, replacing more labile aromatic rings or aliphatic chains [1]. Its value over non-fluorinated cyclohexane building blocks lies in the enhanced resistance to cytochrome P450 metabolism, a property inferred from the class-level behavior of trifluoromethylated alicyclic compounds.

Conformationally Pre-organized Ligands

With only one rotatable bond, this compound provides a more rigid scaffold compared to acyclic trifluoroacetamides [1] [2]. This makes it a superior choice for projects requiring pre-organization of a ligand to minimize entropy loss upon binding, such as in the design of high-affinity inhibitors for enzymes or receptors where the binding pocket recognizes a specific cyclohexane-chair conformation.

Application
Selection Property
Validation Focus
Fluorinated fragment library synthesis
N-methyl amide HBD profile, lipophilicity range
Predicted permeability and solubility review
Metabolic stability bioisostere studies
Trifluoromethyl cyclohexane scaffold
CYP450 stability comparison analysis
Conformationally restricted ligand design
Low rotatable bond count (rigid core)
Binding pre-organization and efficiency review
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